7-Bromo-2,5-dimethyl-1,2,3,4-tetrahydroisoquinoline is a halogenated heterocyclic compound that belongs to the class of tetrahydroisoquinolines. It has garnered attention in medicinal chemistry due to its potential biological activities and its utility as an intermediate in the synthesis of various pharmaceuticals. The compound's molecular formula is , indicating the presence of a bromine atom at the 7th position of the isoquinoline ring structure, along with two methyl groups at the 2nd and 5th positions .
This compound is classified as a derivative of tetrahydroisoquinoline, which is a bicyclic structure containing a nitrogen atom. Tetrahydroisoquinoline derivatives are known for their diverse pharmacological properties, including neuroprotective effects and potential applications in treating neurological disorders . The synthesis of 7-bromo-2,5-dimethyl-1,2,3,4-tetrahydroisoquinoline can be achieved through various methods, primarily involving bromination reactions .
The synthesis of 7-bromo-2,5-dimethyl-1,2,3,4-tetrahydroisoquinoline typically involves bromination of the parent compound, 1,2,3,4-tetrahydroisoquinoline. Common methodologies include:
The molecular structure of 7-bromo-2,5-dimethyl-1,2,3,4-tetrahydroisoquinoline features a bicyclic framework with specific substituents that influence its chemical behavior. Key structural data include:
The compound's three-dimensional conformation can significantly impact its interaction with biological targets .
7-Bromo-2,5-dimethyl-1,2,3,4-tetrahydroisoquinoline participates in various chemical reactions:
These reactions highlight the compound's versatility as a building block in organic synthesis.
The mechanism of action for 7-bromo-2,5-dimethyl-1,2,3,4-tetrahydroisoquinoline primarily involves its interaction with specific biological targets. Research indicates that derivatives of tetrahydroisoquinolines may exhibit activity at various neurotransmitter receptors:
Quantitative structure–activity relationship studies have provided insights into how modifications at specific positions influence binding affinity and efficacy at these receptors .
The physical properties of 7-bromo-2,5-dimethyl-1,2,3,4-tetrahydroisoquinoline include:
Chemical properties involve its reactivity patterns due to the presence of the bromine substituent which can participate in nucleophilic substitution reactions.
7-Bromo-2,5-dimethyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
The tetrahydroisoquinoline nucleus constitutes a privileged structural motif in natural product chemistry and drug discovery, forming the core of numerous biologically active alkaloids. Clinically significant agents derived from this scaffold include the anthelmintic Praziquantel, the antihypertensive Quinapril, the antitussive Noscapine, and the skeletal muscle relaxant Atracurium [4] [9]. The historical significance of tetrahydroisoquinoline-based compounds extends to antitumor antibiotics such as saframycins and quinocarcins, which demonstrated the therapeutic potential of this heterocyclic system in oncology [4] [9]. These natural products and synthetic derivatives established the tetrahydroisoquinoline framework as a versatile template for modulating diverse biological targets, primarily through interactions with neuronal receptors and enzymatic sites. The intrinsic rigidity and aromatic character of the bicyclic system facilitate specific molecular recognition events, making it an enduring focus of medicinal chemistry research [9].
The strategic incorporation of halogen and alkyl substituents profoundly influences the pharmacological properties of tetrahydroisoquinoline derivatives. Bromination at the C7 position introduces both steric bulk and enhanced lipophilicity (π value ≈ 0.86), significantly altering receptor binding kinetics and membrane permeability [6] [8]. This modification creates an electron-deficient aromatic region capable of participating in halogen bonding interactions with biological targets, particularly within opioid receptor binding pockets [8] [10]. Concurrently, methylation at the C2 and C5 positions modulates both steric and electronic parameters – the C2 methyl group influences nitrogen basicity and conformational stability, while the C5 methyl enhances hydrophobic contact surfaces . This synergistic modification strategy is exemplified in 7-Bromo-2,5-dimethyl-1,2,3,4-tetrahydroisoquinoline (Molecular Formula: C₁₁H₁₄BrN; Molecular Weight: 240.14 g/mol), where the bromine atom enables subsequent functionalization through cross-coupling reactions, and the methyl groups confer metabolic stability [6]. The compound's stereoelectronic profile is captured in its canonical SMILES notation (CC₁=CC(=CC₂=C₁CCN(C₂)C)Br), reflecting the specific positioning of these pharmacophoric elements .
Table 1: Structural and Electronic Properties of Key Substituents in 7-Bromo-2,5-dimethyltetrahydroisoquinoline
Substituent Position | Chemical Group | Steric Contribution (van der Waals Volume ų) | Lipophilicity (π Value) | Electronic Effect (Hammett σₘ) |
---|---|---|---|---|
7 | Bromine | 22.4 | 0.86 | +0.37 |
2 | Methyl | 17.1 | 0.56 | -0.07 |
5 | Methyl | 17.1 | 0.56 | -0.07 |
The resurgence of interest in 7-Bromo-2,5-dimethyl-1,2,3,4-tetrahydroisoquinoline stems from its dual role as a synthetic intermediate and a pharmacologically active entity. As a chemical building block, its bromine atom serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, enabling rapid generation of structural diversity for structure-activity relationship studies [10]. Pharmacologically, the compound demonstrates multifunctional receptor interactions, particularly within the opioid system, where minor structural variations significantly alter efficacy profiles [8] [10]. Contemporary research focuses on leveraging modern synthetic methodologies – including continuous flow chemistry and catalytic asymmetric synthesis – to efficiently access novel derivatives while exploring their potential as modulators of neurological targets beyond opioid receptors, including phenylethanolamine N-methyltransferase and antimicrobial enzymes [4] [6]. This integrated approach positions 7-Bromo-2,5-dimethyltetrahydroisoquinoline as a critical prototype for developing next-generation therapeutics addressing neurological disorders and infectious diseases [6].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3